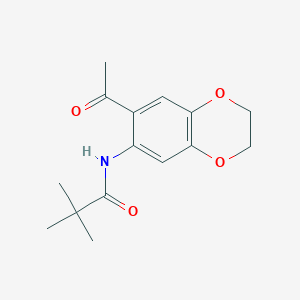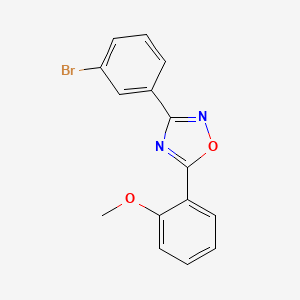
5-acetyl-4-(5-chloro-2-propoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
Overview
Description
5-acetyl-4-(5-chloro-2-propoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone, also known as CCG-63802, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
5-acetyl-4-(5-chloro-2-propoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. CK2 is a serine/threonine kinase that phosphorylates a wide range of proteins involved in various cellular processes. Inhibition of CK2 by 5-acetyl-4-(5-chloro-2-propoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone leads to the dephosphorylation of these proteins and the disruption of their function.
Biochemical and physiological effects:
5-acetyl-4-(5-chloro-2-propoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. It has also been shown to regulate the circadian clock and the immune system by modulating the expression of clock genes and cytokines, respectively.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-acetyl-4-(5-chloro-2-propoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone in lab experiments is its potency and selectivity for CK2, which allows for the specific inhibition of this enzyme without affecting other kinases. However, one limitation is its relatively low solubility in water, which can make it difficult to use in certain experimental systems.
Future Directions
There are several future directions for the use of 5-acetyl-4-(5-chloro-2-propoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone in scientific research. One area of interest is the role of CK2 in the regulation of autophagy, a cellular process that involves the degradation of damaged or unwanted proteins and organelles. Another area of interest is the development of more potent and selective inhibitors of CK2 for use in cancer therapy. Additionally, the use of 5-acetyl-4-(5-chloro-2-propoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone in combination with other drugs or therapies may lead to more effective treatments for various diseases.
Scientific Research Applications
5-acetyl-4-(5-chloro-2-propoxyphenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been widely used in scientific research to study the role of CK2 in various cellular processes. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been used to study the role of CK2 in the regulation of the circadian clock and the immune system.
properties
IUPAC Name |
5-acetyl-4-(5-chloro-2-propoxyphenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c1-4-7-22-13-6-5-11(17)8-12(13)15-14(10(3)20)9(2)18-16(21)19-15/h5-6,8,15H,4,7H2,1-3H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFNREPIJSBYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)C2C(=C(NC(=O)N2)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-ethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4385876.png)

![2-cyclopropyl-1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazole](/img/structure/B4385887.png)

![({4-allyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4385916.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4385917.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4385922.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4385925.png)
![6-amino-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-1-phenyl-4(1H)-pyrimidinone](/img/structure/B4385928.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4385934.png)
![2-[(3-phenylpropanoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4385939.png)
![6-methyl-3-(2-phenoxyethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4385946.png)
